3-(2,3-Dichlorophenyl)-1,1-dimethylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,3-dichlorophenyl)-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O/c1-13(2)9(14)12-7-5-3-4-6(10)8(7)11/h3-5H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPQMESWKIQHGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=C(C(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908113 | |
| Record name | N'-(2,3-Dichlorophenyl)-N,N-dimethylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10290-37-6 | |
| Record name | N′-(2,3-Dichlorophenyl)-N,N-dimethylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10290-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,3-Dichlorophenyl)-1,1-dimethylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010290376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-(2,3-Dichlorophenyl)-N,N-dimethylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,3-dichlorophenyl)-1,1-dimethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.574 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 2,3 Dichlorophenyl 1,1 Dimethylurea and Its Derivatives
Established Synthetic Pathways for Phenylurea Compounds
The most traditional and widely employed method for synthesizing phenylurea compounds, including 3-(2,3-dichlorophenyl)-1,1-dimethylurea, involves the reaction of a substituted phenyl isocyanate with an appropriate amine. This two-step process is a cornerstone of industrial phenylurea production.
The synthesis begins with a substituted aniline (B41778). For the target compound, this would be 2,3-dichloroaniline. This aniline is treated with phosgene (B1210022) (COCl₂) to form the highly reactive 2,3-dichlorophenyl isocyanate intermediate. atamanchemicals.com Subsequently, this isocyanate is reacted with dimethylamine (B145610) to yield the final product, this compound. atamanchemicals.com A closely related and commercially significant herbicide, Diuron (B1670789), is synthesized using the same fundamental pathway, starting from 3,4-dichloroaniline. atamanchemicals.com
A notable variation on this established route aims to mitigate the hazards associated with handling dimethylamine, which is a toxic and flammable gas. A patented method describes the reaction of the substituted phenyl isocyanate (like 2,3-dichlorophenyl isocyanate) with a dimethylamine salt, such as dimethylamine hydrochloride or dimethylamine sulfate, in the presence of an organic base. google.com This approach avoids the direct use of gaseous dimethylamine and its aqueous or alcoholic solutions, simplifying the procedure and improving safety. google.com
An alternative, though less common, established pathway involves the direct reaction of an aniline with urea (B33335). iglobaljournal.com
Novel Approaches in Phenylurea Synthesis
Recent research has focused on developing safer and more efficient alternatives to the traditional phosgene-based isocyanate route. These novel approaches often generate the critical isocyanate intermediate in situ or avoid its use altogether, aligning with modern principles of chemical synthesis.
Oxidative Cross-Coupling Strategies
A novel, metal-free approach for synthesizing phenylurea derivatives involves the oxidative cross-coupling of N-aryl formamides with amines. rsc.orgrsc.org This method utilizes hypervalent iodine reagents to facilitate the reaction. The process is believed to proceed through the in situ formation of an isocyanate intermediate from the N-aryl formamide. rsc.org This strategy has been successfully applied to a variety of structurally diverse aryl formamides and amines, affording the corresponding unsymmetrical urea products in excellent yields. rsc.org A slight decrease in yield is observed when the aryl ring contains electron-withdrawing groups compared to electron-donating groups. rsc.org
Utilization of Isocyanate Surrogates
To circumvent the direct use of highly toxic phosgene and isocyanates, researchers have developed stable, solid "isocyanate surrogates" that can generate the reactive isocyanate species under mild conditions.
One prominent example is the use of 3-substituted 1,4,2-dioxazol-5-ones. tandfonline.comtandfonline.com These compounds serve as precursors that, in the presence of a non-toxic base like sodium acetate (B1210297) and a solvent such as methanol, decompose under gentle heating to generate the isocyanate intermediate. tandfonline.comtandfonline.com This intermediate then readily couples with an amine to produce the desired phenylurea. This method is notable for being phosgene- and metal-free, yielding a range of unsymmetrical phenylureas with high chemoselectivity and in moderate to excellent yields. tandfonline.comtandfonline.com
Another strategy involves the use of carbamates as intermediates. In this two-step synthesis, an aminophenyl compound is first reacted with phenyl chloroformate to produce a stable phenyl carbamate (B1207046). mdpi.com This carbamate is then heated with a desired amine, which displaces the phenoxy group to form the final urea product. mdpi.com
Green Chemistry Principles in Phenylurea Synthesis
The principles of green chemistry, which encourage the development of environmentally benign chemical processes, are increasingly influencing phenylurea synthesis. A primary goal is the reduction or elimination of hazardous substances.
The use of 3-substituted dioxazolones as isocyanate surrogates is a prime example of a greener approach. tandfonline.comtandfonline.com It provides a practical and eco-friendly pathway to unsymmetrical arylureas by completely avoiding the use of toxic phosgene. tandfonline.com The reaction employs non-toxic and recyclable reagents like sodium acetate and methanol, further enhancing its green credentials. tandfonline.comtandfonline.com
Similarly, oxidative cross-coupling strategies that operate under metal-free conditions contribute to greener synthesis by eliminating potentially toxic heavy metal waste. rsc.orgrsc.org Another advanced, isocyanate-free route involves the ruthenium-catalyzed carbene insertion into the N-H bonds of urea itself, presenting a novel method for creating polyureas without the need for toxic isocyanate monomers. nih.gov These innovative methods highlight a clear trend towards safer and more sustainable manufacturing of phenylurea compounds.
Molecular Mechanism of Action: Inhibition of Photosynthesis
Overview of Photosystem II (PSII) Inhibition by Phenylureas
Phenylurea herbicides, a class of compounds to which 3-(2,3-Dichlorophenyl)-1,1-dimethylurea belongs, are well-documented inhibitors of Photosystem II (PSII). nih.govatamanchemicals.com PSII is a large protein complex embedded in the thylakoid membranes of chloroplasts and is responsible for the light-dependent reactions of photosynthesis, including the splitting of water and the initial steps of electron transport. nih.govsigmaaldrich.com
The inhibitory action of phenylureas is highly specific. They interrupt the photosynthetic electron transport chain by blocking the flow of electrons from the primary quinone acceptor, Q_A, to the secondary quinone acceptor, Q_B. atamanchemicals.comwikipedia.org This blockage effectively halts the linear electron flow, which is essential for the production of ATP and NADPH, the energy currency and reducing power needed for carbon dioxide (CO2) fixation in the Calvin cycle. wikipedia.orgnih.gov While the compound halts linear electron transport, it has been observed that under certain conditions, cyclic electron flow around Photosystem I (PSI) may not be inhibited and can even be stimulated. wikipedia.org
Molecular Interactions with the D1 Protein
The target site for this compound and other phenylurea herbicides is the D1 protein, a core subunit of the PSII reaction center. nih.govnih.gov This protein provides the binding niche for the mobile plastoquinone (B1678516) molecule, Q_B.
The specific binding location for phenylurea herbicides is the Q_B binding site on the D1 protein. nih.govatamanchemicals.comsigmaaldrich.com These herbicides act as competitive inhibitors, displacing the native plastoquinone from its binding pocket. sigmaaldrich.comnih.gov The effectiveness of this binding is influenced by the molecular structure of the herbicide and the amino acid sequence of the D1 protein, which can vary between plant species. nih.gov The region between the D and E helices of the D1 protein is particularly important for these interactions. nih.gov
Molecular docking studies with closely related phenylurea herbicides have shown that their affinity for the Q_B site is a key determinant of their inhibitory potency. sigmaaldrich.com Although specific structural data for the binding of this compound is not extensively detailed in the public literature, the conserved nature of the Q_B binding pocket across different plant species suggests a similar mode of interaction. nih.gov
The binding of phenylurea herbicides within the Q_B niche is stabilized by specific non-covalent interactions. For the closely related and extensively studied herbicide Diuron (B1670789) (3-(3,4-dichlorophenyl)-1,1-dimethylurea), hydrogen bonding with amino acid residues of the D1 protein, such as His215, is crucial for its inhibitory activity. sigmaaldrich.com It is highly probable that this compound also forms similar hydrogen bonds.
Downstream Cellular and Biochemical Consequences
The inhibition of electron transport at the Q_B site triggers a series of damaging downstream effects within the chloroplast and the plant cell as a whole.
With the forward flow of electrons blocked, the high-energy electrons generated by PSII have no outlet. This leads to the accumulation of highly reactive states in the photosynthetic apparatus. nih.govnih.gov The energy from excited chlorophyll (B73375) molecules can be transferred to molecular oxygen (O2), resulting in the formation of highly damaging reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂⁻). nih.govnih.gov
The generation of these ROS initiates a cascade of destructive oxidative processes within the chloroplast. nih.gov Lipids and proteins within the thylakoid membranes are particularly susceptible to this oxidative damage, leading to membrane leakage and the disintegration of cellular organelles. nih.gov
The immediate consequence of PSII inhibition is the cessation of CO2 fixation and the production of carbohydrates (photosynthates), as the supply of ATP and NADPH from the light-dependent reactions is cut off. nih.govnih.gov This starves the plant of the energy and carbon skeletons required for growth and maintenance.
However, the ultimate death of the plant is not solely due to the lack of photosynthates. nih.gov The rampant generation of ROS leads to widespread cellular damage, including the destruction of chlorophyll, proteins, and membrane lipids. nih.gov This loss of cellular integrity, particularly the breakdown of membrane structures, is a primary factor in the phytotoxic effects of this compound and other PSII-inhibiting herbicides. nih.gov The disruption of chlorophyll is also evident in changes to the low-temperature fluorescence spectra of chloroplasts treated with related compounds. nih.gov
Differential Sensitivity Across Plant Species
The efficacy of this compound and its isomers as a herbicide is fundamentally linked to the differential sensitivity exhibited by various plant species. This selectivity allows for its use in controlling susceptible weeds in more tolerant agricultural crops. atamanchemicals.comnih.gov The basis for this varied response is multifactorial, involving differences in uptake, translocation, and, most importantly, the rate of metabolic detoxification within the plant.
Research has shown that tolerant species, such as corn and sugarcane, can metabolize the compound into non-toxic derivatives more rapidly than susceptible species. acs.org For instance, a study on corn seedlings identified metabolic pathways that transform the herbicide. acs.org Similarly, differential tolerance among Hawaiian sugarcane cultivars to Diuron has been documented. acs.org In contrast, sensitive plants are unable to detoxify the compound quickly enough, leading to a blockage of photosynthesis, the generation of toxic oxygen radicals, and eventual cell death. vedantu.com
Studies have demonstrated this variability across a wide range of organisms. For example, the unicellular green alga Euglena gracilis Z has been shown to adapt and develop resistance to DCMU, eventually recovering photosynthetic capacity even after initial inhibition. nih.gov The cyanobacterium Aphanothece halophytica is also sensitive, with 50 μM of DCMU significantly inhibiting its photosynthetic activity. nih.gov Comparisons between spinach (Spinacia oleracea), cucumber (Cucumis sativus), and the alga Chlamydomonas eugametos have also highlighted varying degrees of susceptibility to phenylurea herbicides. nih.gov
The following table summarizes research findings on the effects of the related compound DCMU (Diuron) on various plant and algal species, illustrating the concept of differential sensitivity.
| Species | Common Name | Type | Observed Effect | Reference |
| Triticum aestivum | Wheat | Monocot Crop | Inhibition of CO2 exchange and photosynthesis in detached leaves. | nih.gov |
| Zea mays | Corn | Monocot Crop | Metabolizes Diuron, showing a degree of tolerance. | acs.org |
| Saccharum officinarum | Sugarcane | Monocot Crop | Cultivars exhibit differential tolerance to Diuron. | acs.org |
| Spinacia oleracea | Spinach | Dicot Crop | Isolated chloroplasts used to study lipid peroxidation induced by Diuron. | nih.gov |
| Cucumis sativus | Cucumber | Dicot Crop | Cotyledons used to demonstrate the action of paraquat (B189505) toxicity, which can be affected by Diuron. | nih.gov |
| Aphanothece halophytica | N/A | Cyanobacterium | H₂ photoproduction increased due to PSII inhibition by 50 μM DCMU. | nih.gov |
| Chlamydomonas eugametos | N/A | Green Alga | Diuron treatment was shown to reduce cell death caused by paraquat. | nih.gov |
| Euglena gracilis | N/A | Euglenoid | Showed adaptation and recovery of photosynthetic function after exposure to various DCMU concentrations. | nih.gov |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Structural Features Influencing Herbicidal Activity
The herbicidal activity of phenylurea compounds is intricately linked to the specific arrangement of atoms and functional groups within their molecular architecture. SAR studies have been instrumental in identifying the critical structural motifs of 3-(2,3-Dichlorophenyl)-1,1-dimethylurea that govern its interaction with the D1 protein.
The dimethylurea moiety is a crucial component, with the two methyl groups on the terminal nitrogen atom being essential for high activity. The presence of a hydrogen atom on the second nitrogen of the urea (B33335) bridge is also critical, as it participates in vital hydrogen bonding with the target protein.
Alterations to these core structures can have a profound impact on herbicidal efficacy. For instance, shifting the chlorine atoms to different positions on the phenyl ring or replacing them with other functional groups can lead to a significant decrease in activity. This highlights the precise structural requirements for optimal interaction with the D1 protein.
Computational Chemistry Approaches for SAR/QSAR Modeling
Computational chemistry has emerged as a powerful tool to complement experimental SAR studies, providing detailed insights into the molecular interactions that govern herbicidal activity. These in silico methods allow for the development of predictive QSAR models and a deeper understanding of the binding mechanisms at an atomic level.
Molecular Docking Simulations with PSII D1 Protein
Molecular docking simulations are employed to predict the preferred orientation and binding affinity of this compound within the binding site of the PSII D1 protein. These simulations have revealed that the compound fits into a specific pocket on the D1 protein, forming key interactions with surrounding amino acid residues.
A critical interaction identified through docking studies is the formation of a hydrogen bond between the hydrogen atom of the urea bridge and the side chain of a serine residue (specifically Ser264) in the D1 protein. This hydrogen bond is a cornerstone of the binding affinity and is a common feature among many phenylurea herbicides. The carbonyl oxygen of the urea group also plays a role in forming hydrogen bonds, further stabilizing the complex.
Below is a table summarizing typical binding energies observed in molecular docking simulations of phenylurea herbicides with the PSII D1 protein. While specific values for this compound are not always publicly available in comparative tables, the data for analogous compounds like Diuron (B1670789) provide a relevant reference.
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea) | -7.5 to -9.0 | Ser264, Phe265, His215 |
| Linuron (B1675549) (3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea) | -7.0 to -8.5 | Ser264, Phe265, Ala251 |
Note: Binding energies can vary depending on the specific software, force fields, and protein crystal structure used in the simulation.
Quantum Chemistry Calculations (DFT, ESP)
Quantum chemistry calculations, particularly Density Functional Theory (DFT), are utilized to investigate the electronic properties of this compound. These calculations provide insights into the molecule's charge distribution, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO).
The Electrostatic Potential (ESP) map generated from these calculations reveals the regions of positive and negative charge on the molecule's surface. For phenylurea herbicides, the ESP map typically shows a negative potential around the carbonyl oxygen and a positive potential around the NH group of the urea moiety. This charge distribution is crucial for the formation of hydrogen bonds with the D1 protein.
The energies of the HOMO and LUMO are important for understanding the molecule's reactivity and stability. A larger HOMO-LUMO gap generally indicates higher stability. These electronic parameters are often used as descriptors in the development of QSAR models.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For phenylurea herbicides targeting the PSII D1 protein, a common pharmacophore model includes:
One hydrogen bond donor feature: Corresponding to the NH group of the urea bridge.
One hydrogen bond acceptor feature: Corresponding to the carbonyl oxygen of the urea group.
One or more hydrophobic/aromatic features: Representing the dichlorophenyl ring.
This pharmacophore model serves as a 3D query to screen virtual libraries of compounds for potential new herbicides with a similar mode of action. It encapsulates the key interaction points necessary for binding to the D1 protein.
2D and 3D QSAR Model Development and Validation
QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are invaluable for predicting the herbicidal potency of new, unsynthesized molecules.
2D-QSAR models correlate herbicidal activity with 2D descriptors such as molecular weight, logP (a measure of lipophilicity), and various topological indices. For phenylurea herbicides, lipophilicity (logP) is often found to be a significant descriptor, indicating the importance of hydrophobic interactions in the binding process.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the three-dimensional steric and electrostatic fields of the molecules. The results of 3D-QSAR studies are often visualized as contour maps, which highlight the regions around the molecule where modifications are likely to increase or decrease activity.
For phenylurea herbicides, CoMFA and CoMSIA contour maps typically show:
Sterically favorable regions (green contours): Indicating where bulky substituents can be added to enhance activity. These are often seen around the phenyl ring, suggesting that larger hydrophobic groups can improve binding.
Sterically unfavorable regions (yellow contours): Highlighting areas where bulky groups would clash with the protein and decrease activity.
Electropositive favorable regions (blue contours): Suggesting where electron-withdrawing groups (which create a partial positive charge) would be beneficial.
Electronegative favorable regions (red contours): Indicating where electron-donating groups (which create a partial negative charge) would enhance activity. These are often located near the carbonyl oxygen.
The predictive power of these QSAR models is rigorously validated using statistical methods such as cross-validation (q²) and by predicting the activity of an external test set of compounds (r²_pred). A robust QSAR model will have high values for these validation metrics.
Design Principles for Novel Phenylurea Herbicides
The insights gained from SAR and QSAR studies on compounds like this compound have established key design principles for the development of new and improved phenylurea herbicides. These principles guide medicinal chemists in the rational design of molecules with enhanced potency and selectivity.
Key design strategies include:
Maintaining the core urea pharmacophore: The N,N-dimethylurea moiety with a hydrogen on the adjacent nitrogen is a critical starting point.
Optimizing phenyl ring substitution: The nature and position of substituents on the phenyl ring are fine-tuned to maximize hydrophobic and electronic interactions with the D1 protein. This includes exploring different halogenation patterns or introducing other functional groups guided by QSAR contour maps.
Introducing bioisosteric replacements: Replacing certain functional groups with others that have similar physical and chemical properties (bioisosteres) can lead to improved activity or metabolic stability.
By applying these principles, researchers can design novel phenylurea derivatives with a higher probability of success, accelerating the discovery of new and more effective herbicides for agricultural applications.
Herbicide Resistance Mechanisms and Management Strategies
Classification of Resistance Mechanisms
Weed populations have developed various mechanisms to withstand the effects of herbicides like 3-(2,3-Dichlorophenyl)-1,1-dimethylurea, commonly known as Diuron (B1670789). These resistance mechanisms are broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govyoutube.com TSR involves modifications to the herbicide's specific protein target, preventing the herbicide from binding and exerting its effect. nih.govunl.edu In contrast, NTSR encompasses a range of mechanisms that prevent the herbicide from reaching its target site in a toxic form or concentration. nih.govnih.gov These can include reduced herbicide uptake and translocation, or more commonly, enhanced metabolic detoxification of the herbicide. nih.govnih.gov
Target-Site Resistance (TSR)
Target-site resistance (TSR) to Diuron, a photosystem II (PSII) inhibitor, primarily occurs due to genetic modifications in the chloroplast psbA gene. unl.eduresearchgate.net This gene encodes the D1 protein, which is the binding site for Diuron within the photosystem II complex. unl.eduuwa.edu.au Alterations in this protein can prevent or reduce the binding of the herbicide, thereby conferring resistance.
Point Mutations in Target Genes
The most common form of TSR is the occurrence of point mutations, which are single nucleotide changes in the DNA sequence of the target gene, leading to an amino acid substitution in the resulting protein. nih.govunl.edu These substitutions alter the herbicide's binding pocket on the D1 protein.
Several key mutations in the psbA gene have been identified that confer resistance to Diuron and other PSII inhibitors:
Val219 to Ile: A substitution of valine with isoleucine at position 219 of the D1 protein has been documented in Kochia scoparia and Amaranthus powellii, providing resistance to Diuron. researchgate.netresearchgate.net In Cyperus difformis, this mutation also confers resistance to Diuron and metribuzin. nih.govresearchgate.net
Ser264 to Gly: While this is a very common mutation providing high resistance to triazine herbicides like atrazine, it has been noted in some weed populations, such as Poa annua, that are also resistant to Diuron. researchgate.netcambridge.org However, some studies indicate that this specific mutation may not confer resistance to Diuron itself. uwa.edu.au
Phe274 to Val: A novel substitution of phenylalanine to valine at position 274 was identified in wild radish (Raphanus raphanistrum), conferring a modest level of resistance to Diuron by indirectly affecting the herbicide's ability to bind. uwa.edu.au
| Weed Species | Amino Acid Substitution | Position | Reference |
|---|---|---|---|
| Kochia scoparia | Val → Ile | 219 | researchgate.net |
| Amaranthus powellii | Val → Ile | 219 | researchgate.net |
| Cyperus difformis | Val → Ile | 219 | nih.govresearchgate.net |
| Raphanus raphanistrum | Phe → Val | 274 | uwa.edu.au |
| Poa annua | Ser → Gly | 264 | researchgate.netcambridge.org |
Codon Deletions
Codon deletions, the removal of a three-nucleotide sequence from a gene, can also lead to herbicide resistance. While this is a recognized mechanism of TSR, specific instances of codon deletions in the psbA gene leading to Diuron resistance are not as commonly documented in scientific literature as point mutations. nih.gov
Altered Expression Patterns of Target Genes
An increase in the amount of the target protein, through either gene amplification (possessing multiple copies of the gene) or overexpression (increased transcription of the gene), is another form of TSR. nih.govnih.gov For Diuron, this would involve the psbA gene. In the cyanobacterium Synechococcus sp. PCC7942, which has three functional psbA genes, it was shown that the relative abundance of transcripts from Diuron-resistant psbA alleles correlated with the degree of resistance. embopress.orgnih.gov Furthermore, growth in the presence of Diuron was found to selectively increase the transcript levels of the psbA gene. embopress.org
Non-Target-Site Resistance (NTSR)
Non-target-site resistance (NTSR) encompasses mechanisms that reduce the amount of active herbicide reaching the target site. nih.govnih.gov This is a complex form of resistance, often involving multiple genes, and can confer cross-resistance to herbicides with different modes of action. nih.govresearchgate.net
Enhanced Herbicide Metabolism (e.g., Cytochromes P450, Glutathione-S-transferases, Aryl Acylamidase)
The most significant NTSR mechanism is enhanced herbicide metabolism, where the resistant plant can more rapidly detoxify the herbicide into non-toxic molecules. nih.govmdpi.com This process typically involves several large and diverse enzyme families.
Cytochromes P450 (P450s): These enzymes are central to herbicide metabolism, often catalyzing the initial detoxification steps. uwa.edu.aunih.govnih.gov In a Diuron-resistant biotype of annual bluegrass (Poa annua) that lacked a target-site mutation, enhanced metabolism was identified as a possible resistance mechanism. researchgate.netcambridge.org While direct evidence linking a specific P450 to Diuron metabolism is an area of ongoing research, P450s are known to metabolize a wide array of herbicides and are a key suspect in NTSR to PSII inhibitors. uwa.edu.aufrontiersin.org For instance, a study on Lolium rigidum identified a P450 gene, CYP81A10v7, that conferred moderate resistance to chlorotoluron, a related phenylurea herbicide, when expressed in rice. uwa.edu.au
Glutathione-S-transferases (GSTs): GSTs are another major family of detoxifying enzymes that catalyze the conjugation of glutathione (B108866) to herbicides, making them more water-soluble and less toxic. researchgate.netyoutube.comyoutube.com This conjugation is a critical step in the detoxification pathway for many herbicides. mdpi.comresearchgate.net The involvement of GSTs in NTSR is well-established and they are considered a key component of metabolic resistance to various herbicide classes. mdpi.comfrontiersin.org
Aryl Acylamidase: This class of enzymes is known to be involved in the resistance to certain herbicides, like propanil (B472794), by hydrolyzing the amide bond. nih.govresearchgate.net Diuron also contains an amide bond, and its biodegradation in microorganisms involves hydrolysis to produce metabolites like 3,4-DCA. researchgate.netnih.gov While propanil resistance in some weeds has been linked to enhanced aryl acylamidase activity, studies in a propanil-resistant Cyperus difformis line that was also resistant to Diuron found that metabolism was not the resistance mechanism, pointing instead to a target-site mutation. nih.govresearchgate.net
Reduced Absorption or Translocation
No specific studies detailing the reduced absorption or translocation of this compound in resistant weed biotypes have been identified. Research on other herbicides has shown that resistance can evolve through modifications in the plant cuticle that reduce herbicide uptake or through impaired transport of the chemical from the point of contact to its site of action within the plant.
Increased Sequestration
There is no available research on the increased sequestration of this compound as a mechanism of resistance. In other weed species, resistance via sequestration involves the plant moving the herbicide into cellular compartments, such as the vacuole, or binding it to other molecules, thereby preventing it from reaching its target site.
Genetic Basis and Evolution of Resistance
The genetic basis for resistance to this compound has not been documented. The evolution of herbicide resistance is a process of selection where repeated application of a herbicide kills susceptible individuals, allowing rare, naturally resistant individuals to survive and reproduce. hracglobal.com This leads to an increase in the frequency of resistance genes within the weed population over time. For many herbicides, this involves specific mutations in the gene encoding the target protein, but no such mutations have been identified in relation to this compound.
Integrated Omics Approaches for Resistance Research
No integrated omics studies (genomics, transcriptomics, proteomics, or metabolomics) have been published specifically for this compound. Such approaches are powerful tools for understanding complex resistance mechanisms in other herbicides.
Genomics and Transcriptomics in Resistance Gene Discovery
Genomic and transcriptomic analyses are instrumental in identifying genes and gene mutations responsible for herbicide resistance. These techniques allow for the comparison of genomes and gene expression profiles between resistant and susceptible weed populations to pinpoint candidate resistance genes. However, no such research has been applied to this compound.
Proteomics and Metabolomics in Resistance Pathway Elucidation
Proteomics and metabolomics provide insight into the functional changes occurring within a resistant plant. They can identify altered protein levels or metabolic pathways involved in detoxifying or sequestering a herbicide. This level of investigation has not been performed for this compound.
Multi-Omics Integration for Comprehensive Understanding
Integrating multiple "omics" datasets provides a holistic view of herbicide resistance, connecting genetic mutations to changes in gene expression, protein function, and metabolic output. This comprehensive approach remains to be applied to the study of resistance to this compound due to the foundational lack of data for this specific compound.
Information regarding the environmental fate and degradation of this compound is not available in published scientific literature.
Following a comprehensive search for scientific data on the environmental fate and degradation pathways of the specific chemical compound This compound (CAS Registry Number: 10290-37-6) nist.gov, it has been determined that there is a significant lack of available research on this particular isomer.
The searches for abiotic degradation processes, including photolysis and hydrolysis, and biotic degradation processes, such as microbial biodegradation and specific metabolic pathways, did not yield any studies focused on this compound.
It is crucial to note that a vast body of research exists for the closely related isomer, 3-(3,4-Dichlorophenyl)-1,1-dimethylurea , commonly known as Diuron (CAS Registry Number: 330-54-1) tandfonline.comtandfonline.comfishersci.comfishersci.cawikipedia.org. This includes detailed studies on its photolysis, hydrolysis, key microbial degraders, and metabolic pathways like N-demethylation and hydrolysis to aniline (B41778) derivatives researchgate.netnih.govresearchgate.net.
However, due to the specific structural differences between these two isomers—the positioning of the chlorine atoms on the phenyl ring—it is not scientifically accurate to extrapolate the environmental fate and degradation data from the 3,4-dichloro isomer (Diuron) to the 2,3-dichloro isomer. The position of substituents on an aromatic ring can profoundly influence a molecule's electronic properties, steric hindrance, and, consequently, its reactivity and susceptibility to microbial and chemical degradation.
Therefore, to maintain scientific accuracy and adhere to the specific subject of the request, an article detailing the environmental fate and degradation of This compound cannot be generated at this time due to the absence of specific research data.
Information regarding the environmental fate and degradation of this compound is not available in the public domain at this time.
Extensive searches for scientific literature detailing the enzymatic degradation and plant biotransformation of the specific chemical compound this compound have yielded no specific results.
The available research on dichlorinated phenyl dimethylurea compounds predominantly focuses on the widely used herbicide Diuron, which has the chemical structure 3-(3,4-Dichlorophenyl)-1,1-dimethylurea. While related, the difference in the chlorine atom positions on the phenyl ring (2,3-dichloro vs. 3,4-dichloro) creates a distinct chemical isomer. The environmental behavior, including enzymatic specificity in degradation and pathways of plant biotransformation, is highly specific to the molecular structure of a compound. Therefore, data pertaining to 3-(3,4-Dichlorophenyl)-1,1-dimethylurea cannot be scientifically extrapolated or substituted for this compound.
Consequently, the requested detailed research findings and data tables for the following sections cannot be provided:
Environmental Fate and Degradation Pathways
Biotic Degradation Processes
Plant Biotransformation
No information was found regarding specific enzymes that act upon 3-(2,3-Dichlorophenyl)-1,1-dimethylurea or studies detailing its metabolic fate within plant systems.
Analytical Methodologies for Detection and Quantification
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass Spectrometry (MS) has become an indispensable tool in clinical and environmental analysis for the identification and characterization of biomarkers and chemical compounds. uio.no When coupled with a chromatographic separation technique (either liquid or gas chromatography), it provides a powerful analytical platform capable of high selectivity and sensitivity. Tandem mass spectrometry (MS/MS) further enhances this selectivity by performing multiple stages of mass analysis. In MS/MS, a specific precursor ion (the molecular ion of the target analyte) is selected, fragmented, and then one or more of the resulting product ions are detected. This process, often operated in selected reaction monitoring (SRM) mode, significantly reduces background noise and matrix interferences, allowing for very low detection limits. nih.gov
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a premier method for the trace-level quantification of 3-(2,3-Dichlorophenyl)-1,1-dimethylurea and other phenylurea herbicides in complex matrices like water, soil, and biological samples. nih.govnih.gov This technique combines the excellent separation capabilities of HPLC with the unparalleled sensitivity and specificity of MS/MS detection. nih.gov Electrospray ionization (ESI) is a common ionization source used for these analytes, typically operating in positive ion mode. nih.gov
The method involves developing a specific transition for the target compound, which consists of the precursor ion (the protonated molecule, [M+H]+) and one or more characteristic product ions formed upon fragmentation. nih.gov This high degree of specificity allows for reliable quantification even at sub-parts-per-billion (ppb) levels. nih.gov For instance, methods have been developed to simultaneously determine multiple phenyl- and sulfonyl-urea herbicides in river water with limits of detection (LOD) ranging from 8 to 30 parts per trillion (ppt). nih.gov The use of isotopically labeled internal standards can further improve the accuracy and reproducibility of the method. nih.gov
Table 3: Example LC-MS/MS Parameters for Phenylurea Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography | Reverse-Phase HPLC (e.g., C18 column) | researchgate.net |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | nih.gov |
| MS Analysis Mode | Tandem MS (MS/MS) | nih.gov |
| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov |
| Precursor Ion | [M+H]+ | massbank.eu |
| Quantification | Internal Standard Normalization | nih.gov |
| Limits of Detection (LOD) | 8 - 30 ng/L (ppt) for various ureas in river water | nih.gov |
Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly selective and sensitive technique for the analysis of volatile and semi-volatile organic compounds. shimadzu.com While direct GC analysis of phenylureas can be problematic, GC-MS/MS can provide the necessary selectivity to detect the parent compound or its specific thermal degradation products. The analysis is performed on a GC-MS/MS system, which typically consists of a gas chromatograph coupled to a triple quadrupole mass spectrometer. nih.gov
In a typical GC-MS/MS method, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode. shimadzu.com This involves monitoring specific precursor-to-product ion transitions for the target analytes, which provides a high degree of certainty in identification and quantification, even in complex matrices. shimadzu.com The use of an inert ion source and flow path components is crucial to minimize analyte degradation and adsorption, thereby improving sensitivity and reproducibility. hpst.cz While less common than LC-MS/MS for phenylureas, GC-MS/MS can be a powerful alternative, particularly when a laboratory is more heavily invested in GC technology or when analyzing for a wide range of contaminants that includes compounds more amenable to GC.
Table 4: General GC-MS/MS System Parameters
| Parameter | Condition | Reference |
|---|---|---|
| GC Column | e.g., DB-1MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | nih.gov |
| Carrier Gas | Helium at a constant flow rate | nih.gov |
| Ionization Mode | Electron Ionization (EI) | shimadzu.com |
| Ionization Energy | 70 eV | shimadzu.com |
| MS Analyzer | Triple Quadrupole (TQ) | shimadzu.com |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | shimadzu.com |
Compound List
Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique capable of providing results with high accuracy and precision, directly traceable to the International System of Units (SI). nih.gov It is considered a primary method for measuring the amount of a substance. nih.gov The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the target analyte (an internal standard) to the sample. The analyte's concentration is then determined by measuring the ratio of the naturally occurring analyte to the isotopically labeled internal standard using a mass spectrometer. nih.govnrc.gov This method effectively corrects for sample loss during preparation and for variations in instrument response, known as matrix effects.
A highly accurate and sensitive analytical method based on a quadruple isotope dilution mass spectrometry (ID⁴MS) strategy combined with Liquid Chromatography-Quadrupole Time of Flight-Tandem Mass Spectrometry (LC-QTOF-MS/MS) has been developed for the determination of the related compound Diuron (B1670789). nih.gov In this advanced approach, a stable isotopically labeled analogue, Diuron-d6, was synthesized and used to create calibration blends. nih.gov The validity of this IDMS method was confirmed through spiking experiments in complex matrices like seaweed, where it demonstrated superior accuracy and precision, achieving a recovery of 99.97% with a standard deviation of only 0.41%. nih.gov
The use of isotope dilution with tandem mass spectrometry (LC-MS/MS) is a well-established technique for the quantification of various pesticide metabolites in biological and environmental samples, further underscoring its reliability and robustness. researchgate.netnih.gov For phenylurea compounds, this approach ensures accurate measurements even at trace levels. nih.govresearchgate.net
Sensitivity, Selectivity, and Interference Considerations
The performance of any analytical method is critically defined by its sensitivity, selectivity, and resilience to interferences. iupac.org For regulatory monitoring and environmental risk assessment of compounds like this compound, methods must be able to reliably detect and quantify the analyte at very low concentrations in complex samples.
Sensitivity refers to a method's ability to measure small amounts of an analyte. It is typically expressed as the Method Detection Limit (MDL) or Limit of Quantitation (LOQ). The MDL is the minimum concentration that can be detected with a certain level of confidence, while the LOQ is the minimum concentration that can be quantified with acceptable precision and accuracy. scielo.br Analytical methods for the closely related compound Diuron, primarily employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have achieved very low detection limits, often in the nanogram per liter (ng/L) or microgram per kilogram (µg/kg) range. epa.govusgs.gov
Interactive Data Table: Reported Sensitivity for Diuron Analysis
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| LC-MS/MS | Soil | 0.002 mg/kg | 0.010 mg/kg | epa.gov |
| LC-MS/MS | Water | 3.0-6.2 ng/L | - | usgs.gov |
| LC-QTOF-MS/MS | Seaweed | 14.6 µg/kg | 46.5 µg/kg | nih.gov |
| LC-MS/MS | Water | 0.04 µg/L | 0.05 µg/L | epa.govregulations.gov |
| HPLC-UV | Soil | - | 0.05 mg/L | scielo.br |
Selectivity is the extent to which a method can determine a particular analyte in a complex mixture without interference from other components. iupac.org Modern analytical methods achieve high selectivity by combining multiple principles, such as chromatographic separation and mass spectrometric detection. iupac.org In the analysis of phenylurea herbicides, tandem mass spectrometry (MS/MS) is a powerful tool for enhancing selectivity. epa.gov By monitoring two or more specific ion transitions—from a precursor ion (the molecular ion of the analyte) to specific product ions—the method can provide confirmatory evidence for the analyte's identity. epa.govregulations.gov This high degree of selectivity often minimizes the need for extensive sample cleanup procedures. epa.gov
Interference refers to any effect that alters the analytical signal when the analyte concentration remains unchanged. Potential interferences can originate from the sample matrix, reagents, glassware, or co-eluting compounds. epa.gov While the selectivity of LC-MS/MS minimizes many interferences, matrix effects can still occur. Isotope dilution is the most effective way to compensate for these effects. nih.gov
A specific example of interference has been noted in the analysis of Diuron. The herbicide fluometuron (B1672900) shares the same monoisotopic mass as Diuron and produces the same MS/MS fragment ions. epa.gov Therefore, mass spectrometry alone cannot distinguish between these two compounds. In such cases, chromatographic separation is essential to resolve the analytes and ensure accurate quantification. epa.gov In a validated method for soil analysis, a significant peak was detected in some samples that was identified as fluometuron, but it was chromatographically resolved from the Diuron peak and did not interfere with the analysis. epa.gov
Remediation Technologies for Environmental Contamination
Biological Remediation Approaches
Biological remediation harnesses the metabolic capabilities of living organisms, such as microbes and plants, to degrade or detoxify environmental pollutants.
No specific studies on the bioremediation of 3-(2,3-Dichlorophenyl)-1,1-dimethylurea are currently available.
However, bioremediation is a well-documented strategy for other phenylurea herbicides. This approach involves two main strategies:
Biostimulation: This involves modifying the environment to stimulate existing native microbial populations capable of degrading the contaminant.
Bioaugmentation: This strategy involves introducing specific microbial strains or a consortium of microbes with desired degradation capabilities to a contaminated site.
For instance, research on the more common herbicide Diuron (B1670789) has identified various bacterial strains capable of its degradation. These microbes typically break down the herbicide into less toxic compounds.
Table 1: Examples of Microbial Strains Involved in Phenylurea Herbicide Bioremediation
| Microorganism | Target Compound(s) | Key Findings |
|---|---|---|
| Sphingobium sp. | Isoproturon (B30282), Diuron, Chlortoluron | Capable of mineralizing various phenylurea herbicides. nih.gov |
There is no specific research on the use of transgenic plants for the phytoremediation of this compound.
Phytoremediation uses plants to clean up contaminated environments. cwejournal.org The development of transgenic plants, which are genetically modified with foreign genes, has shown promise for enhancing the remediation of persistent organic pollutants like herbicides. cwejournal.orgnih.gov These genes, often sourced from bacteria, fungi, or even mammals, can provide the plant with novel metabolic pathways to detoxify contaminants. cwejournal.orgnih.gov For example, genes encoding for cytochrome P450 enzymes have been introduced into plants to enhance their ability to metabolize herbicides. cwejournal.org
Table 2: Strategies for Transgenic Phytoremediation of Herbicides
| Genetic Modification | Mechanism of Action | Example Application |
|---|---|---|
| Introduction of bacterial N-demethylase genes | Enhances the initial breakdown step of phenylurea herbicides. | Arabidopsis thaliana modified to tolerate and degrade isoproturon. nih.govresearchgate.net |
| Expression of mammalian cytochrome P450 genes | Confers the ability to metabolize a range of herbicides that the plant could not otherwise degrade. nih.gov | Tobacco plants expressing human CYP2E1 showed enhanced metabolism of trichloroethylene (B50587) and other volatile organic compounds. nih.gov |
No studies were found that specifically apply combinational transgenic plant-microbe systems to the remediation of this compound.
This innovative approach combines the benefits of phytoremediation and bioaugmentation to achieve more efficient and complete pollutant removal. nih.gov In these systems, a transgenic plant performs the initial breakdown of a complex pollutant, and then releases the simpler intermediates into the root zone. nih.govresearchgate.net Specially selected or engineered microbes in the rhizosphere then consume these intermediates, completing the degradation process. nih.govresearchgate.net
This synergistic relationship offers mutual benefits: the plant provides the microbes with a food source and a favorable habitat, while the microbes protect the plant from the potential toxicity of the accumulated intermediates. nih.govresearchgate.net Research using Arabidopsis thaliana and the bacterium Sphingobium sp. has demonstrated the effectiveness of this combined system for the complete removal of the phenylurea herbicide isoproturon. nih.govgenscript.com
Abiotic Remediation Approaches
Abiotic remediation employs non-biological, chemical, and physical processes to transform contaminants into less harmful substances.
There is no available research specifically detailing the use of Advanced Oxidation Processes (AOPs) for the degradation of this compound.
AOPs are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). These processes are considered highly effective for degrading persistent organic pollutants. Common AOPs include:
UV photolysis
Ozonation
Heterogeneous photocatalysis (e.g., using Titanium dioxide, TiO₂)
Combinations such as UV/Ozone or UV/H₂O₂
Studies on the related phenylurea herbicides Diuron and Monuron have shown that UV photolysis is highly efficient for their initial transformation. The addition of ozone to UV-irradiated solutions can significantly increase the degradation rates. Heterogeneous photocatalysis has also been proven effective in the mineralization of these compounds.
Specific data on the chemical oxidation of this compound is not present in the reviewed literature.
Chemical oxidation involves the use of strong oxidizing agents to convert toxic pollutants into less toxic or non-toxic compounds. The effectiveness of this method depends on the specific pollutant and the oxidant used. Common oxidants include permanganate, persulfate, and ozone. The process can lead to the breakdown of complex molecules through reactions like demethylation, dearylation, and dechlorination, often followed by hydroxylation.
Evaluation of Remediation Efficiency and Limitations
The remediation of environments contaminated with the herbicide this compound is a complex challenge, primarily due to the compound's persistence and potential for long-term environmental impact. While specific research on the remediation of this particular isomer is limited, extensive studies on closely related phenylurea herbicides, such as diuron and linuron (B1675549), provide a solid foundation for evaluating the efficiency and limitations of various remediation technologies. The degradation of phenylurea herbicides in the environment is predominantly a microbial process, although other technologies are being explored. oup.comnih.gov
The primary degradation pathway for many phenylurea herbicides involves two main steps: N-demethylation of the urea (B33335) side chain, followed by the hydrolysis of the amide bond to produce the corresponding aniline (B41778) derivative. frontiersin.orgnih.gov In the case of this compound, this would lead to the formation of 2,3-dichloroaniline. It is crucial to note that some degradation byproducts can exhibit higher toxicity than the original compound, a significant consideration in evaluating remediation effectiveness. nih.govnih.gov
Microbial Remediation
Microbial degradation is a key process in the natural attenuation of phenylurea herbicides in soil and water. nih.gov Various bacterial strains and consortia have demonstrated the ability to degrade these compounds.
Research Findings:
Numerous studies have isolated and characterized microorganisms capable of degrading phenylurea herbicides. For instance, bacterial strains such as Arthrobacter sp. and Ochrobactrum anthropi have shown the capacity to completely degrade herbicides like diuron and linuron in laboratory settings. nih.gov The efficiency of microbial degradation is influenced by the specific microbial strains present, as well as environmental factors like soil type, organic matter content, and the presence of other nutrients. nih.gov
A study on the biodegradation of five different phenylurea herbicides by Ochrobactrum anthropi CD3 in an aqueous solution revealed varying degradation rates, highlighting the influence of the herbicide's chemical structure. nih.gov While diuron, linuron, chlorotoluron, and fluometuron (B1672900) were completely removed, isoproturon was only 89% degraded after 60 days. nih.gov This suggests that the substitution pattern on the phenyl ring and the nature of the N'-substituents are determining factors in the biodegradability of these compounds. nih.gov
Interactive Data Table: Microbial Degradation of Phenylurea Herbicides by Ochrobactrum anthropi CD3
| Herbicide | Initial Concentration (mg/L) | Degradation (%) | Time (days) | Key Metabolite |
| Diuron | 10 | 100 | < 21 | 3,4-dichloroaniline |
| Linuron | 10 | 100 | < 21 | 3,4-dichloroaniline |
| Chlorotoluron | 10 | 100 | < 30 | Not specified |
| Fluometuron | 10 | 100 | < 60 | Not specified |
| Isoproturon | 10 | 89 | 60 | Not specified |
Limitations:
A significant limitation of microbial remediation is the potential accumulation of toxic metabolites. For example, the degradation of diuron and linuron often results in the formation of 3,4-dichloroaniline, which can be more persistent and toxic than the parent herbicides. nih.govnih.gov The complete mineralization of these herbicides is often achieved through the synergistic action of a microbial consortium, where different species carry out different steps of the degradation pathway. acs.org
Furthermore, the degradation rate in natural environments can be slow and highly variable, depending on the spatial distribution of competent microbial populations. nih.gov The bioavailability of the herbicide, which can be limited by its adsorption to soil particles, also poses a challenge for effective bioremediation. nih.gov
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). redalyc.orgscielo.org.mx These processes include UV photolysis, ozonation, and heterogeneous photocatalysis.
Research Findings:
Comparative studies on the degradation of phenylurea herbicides using various AOPs have demonstrated their potential for rapid and effective removal. In one study, UV photolysis was highly efficient for diuron and monuron, while ozonation was more effective for fenuron. nih.gov The combination of AOPs, such as UV/Ozone or UV/TiO2, significantly increased the degradation rates. nih.gov
Heterogeneous photocatalysis, often using titanium dioxide (TiO2) as a catalyst, has been shown to be effective in mineralizing phenylurea herbicides. nih.gov However, the rate of decomposition can be influenced by the degree of chlorination of the target molecule. nih.gov
Interactive Data Table: Initial Transformation Rates of Phenylurea Herbicides by Different AOPs
| Herbicide | UV Photolysis (10⁻⁸ mol L⁻¹ s⁻¹) | Ozonation (10⁻⁸ mol L⁻¹ s⁻¹) | UV/Ozone (10⁻⁸ mol L⁻¹ s⁻¹) | Heterogeneous Photocatalysis (TiO₂) (10⁻⁸ mol L⁻¹ s⁻¹) | UV/TiO₂/Ozone (10⁻⁸ mol L⁻¹ s⁻¹) |
| Fenuron | 0.8 | 8.2 | 11.0 | 4.1 | 13.0 |
| Monuron | 9.5 | 3.5 | 13.0 | 2.5 | 16.0 |
| Diuron | 10.0 | 2.5 | 13.0 | 1.8 | 15.0 |
Limitations:
While AOPs can be highly effective, they also have limitations. The formation of potentially toxic by-products is a concern, although studies have shown that these processes can also degrade chlorinated intermediates. nih.gov The primary drawbacks of AOPs are their high operational costs and energy consumption. enviolet.commdpi.com The efficiency of photocatalysis can also be hindered by water turbidity and the presence of radical scavengers in the contaminated matrix.
Photodegradation
Photodegradation, or the breakdown of compounds by light, is a natural process that contributes to the attenuation of phenylurea herbicides in the environment. guidechem.com The rate and pathway of photodegradation are highly dependent on environmental conditions.
Research Findings:
The photochemical behavior of phenylurea herbicides is influenced by the substituents on the aromatic ring. guidechem.com The process can involve several types of reactions, including the photolysis of the carbon-halogen bond, photooxidation, and photorearrangement. guidechem.com Studies on the photolysis of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea have shown that the degradation rates and products vary in different media (e.g., water, methanol, hexane). nih.gov
Limitations:
Photodegradation is often a slow process and may only lead to partial degradation of the parent compound, potentially forming intermediates that can accumulate. guidechem.com The effectiveness of natural photodegradation is limited by light penetration in soil and water, and the presence of other substances that can absorb light or quench the photochemical reactions.
Phytoremediation
Phytoremediation is a remediation technology that uses plants to remove, degrade, or contain contaminants in soil and water. youtube.com
Research Findings:
Some plant species have been shown to take up and metabolize phenylurea herbicides. For example, aquatic plants like Lemna minor have demonstrated the ability to remove isoproturon from water. researchgate.net The process within the plant can involve the formation of less toxic conjugated metabolites. researchgate.net
Limitations:
Phytoremediation is generally a very slow process, and its efficiency is dependent on the plant species, contaminant concentration, and environmental conditions. youtube.com There is also a risk of contaminants entering the food chain if the plants are consumed by wildlife. For persistent compounds like phenylurea herbicides, phytoremediation may be more suitable for long-term management and containment rather than rapid cleanup. youtube.com
Q & A
Q. What are the established laboratory synthesis methods for 3-(2,3-Dichlorophenyl)-1,1-dimethylurea?
The compound is synthesized by reacting 2,3-dichloroaniline with methyl haloformate and dimethylamine in inert solvents (e.g., dichloromethane or toluene) under reflux. Triethylamine is often added to neutralize HCl by-products. This method yields high purity (≥95%) and efficiency, with reaction times optimized between 6–12 hours . Alternative routes involve urea derivatives and thiazolylamine intermediates, though yields may vary depending on substituent reactivity .
Q. Which analytical techniques are recommended for quantifying this compound in environmental or biological samples?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for detection, offering sensitivity down to 0.1 ppb in soil or water samples. UV-Vis spectrophotometry (at 254 nm) is cost-effective for preliminary screening but lacks specificity for degradation products. Gas chromatography (GC) is less suitable due to the compound’s thermal instability .
Q. How does this compound inhibit photosynthetic electron transport?
The herbicide binds reversibly to the quinone-binding site (QB) of the D1 protein in Photosystem II (PSII), blocking electron transfer from QA to QB. This disrupts plastoquinone reduction, halting ATP synthesis and oxygen evolution. Chlorophyll fluorescence assays (e.g., Fv/Fm measurements) are used to validate inhibition efficiency .
Advanced Research Questions
Q. What experimental parameters must be optimized when using this compound to study stress responses in cyanobacteria?
Critical parameters include:
- Concentration : 10–20 µM for PSII inhibition in Chlamydomonas reinhardtii; higher doses (≥50 µM) may induce non-specific toxicity .
- Light intensity : Saturation pulses (≥1,000 µmol photons m<sup>−2</sup>s<sup>−1</sup>) enhance fluorescence signal-to-noise ratios .
- Temperature : Incubation at 25°C maintains chloroplast integrity, while temperatures >30°C accelerate compound degradation .
Q. How can researchers resolve contradictions in reported binding affinities of this compound across studies?
Discrepancies often arise from isomer-specific interactions (e.g., 2,3- vs. 3,4-dichlorophenyl isomers) or variations in PSII membrane preparation. To address this:
Q. What advanced methodologies detect degradation products of this compound in soil ecosystems?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization identifies primary metabolites like 3,5-dichloroaniline and dimethylurea. Isotopic labeling (e.g., <sup>13</sup>C-tracing) quantifies mineralization rates, while metagenomic profiling reveals microbial degraders (e.g., Pseudomonas spp.) .
Q. How does this compound interact with non-photosynthetic pathways, such as amino acid uptake in marine symbionts?
In Cassopea xamacha jellyfish zooxanthellae, the compound reduces alanine uptake by 60% at 10 µM, independent of PSII inhibition. Dual-labeling experiments (e.g., <sup>14</sup>C-alanine + <sup>3</sup>H2O) differentiate energy-dependent transport from passive diffusion .
Key Considerations for Researchers
- Isomer Specificity : Confirm the dichlorophenyl substitution pattern (2,3 vs. 3,4) via spectral data, as biological activity and environmental persistence vary significantly .
- Environmental Impact : Use ecotoxicological models (e.g., OECD Guideline 216) to assess effects on non-target species, given the compound’s persistence in anaerobic sediments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
